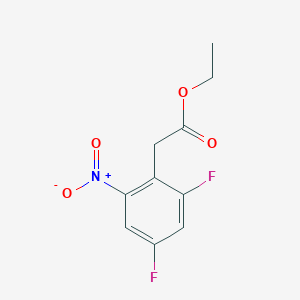
2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine
Übersicht
Beschreibung
2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C7H5F3IN . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, such as 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine, is an important research topic due to their wide applications in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine consists of a pyridine ring with an iodine atom at the 2nd position, a methoxy group at the 5th position, and a trifluoromethyl group at the 4th position .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The synthesis of these compounds often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine are influenced by the presence of the fluorine atom and the pyridine structure . These properties contribute to its superior pest control properties when compared to traditional phenyl-containing insecticides .Wissenschaftliche Forschungsanwendungen
Halogen Shuffling in Pyridines
Research has shown that compounds like 2-chloro-6-(trifluoromethyl)pyridine can be converted into iodo derivatives through a process involving lithium diisopropylamide and iodine. This process facilitates further manipulation in reaction sequences, demonstrating the potential for 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine in organic synthesis and halogen shuffling (Mongin et al., 1998).
Interaction with Molecular Iodine
Studies have explored the behavior of trifluoromethyl-pyridine derivatives with molecular iodine, indicating potential applications in the synthesis of complex molecular structures and interactions, which could be relevant for the studied compound (Chernov'yants et al., 2011).
Synthesis of Pyridines Substituted with Different Elements
The synthesis and characterization of pyridines substituted with different elements, including methods applicable to derivatives like 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine, reveal its potential in creating diverse molecular structures for various research applications (Kieseritzky & Lindström, 2010).
Trifluoromethyl-substituted Pyridines Synthesis
Research on the conversion of iodopyridines into trifluoromethyl pyridines showcases the potential of 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine in chemical synthesis, particularly in creating trifluoromethyl-substituted compounds (Cottet & Schlosser, 2002).
Synthesis of Radiotracers for Neurological Studies
The synthesis of radiotracers, such as those used in studying nicotinic acetylcholine receptors, suggests the potential utility of 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine in neurological research and imaging (Horti et al., 1998).
Polythiophene Derivatives with Pyridine Groups
The synthesis of polythiophene derivatives bearing pyridine groups indicates potential applications in materials science, particularly in creating compounds with unique electronic and photophysical properties (Takagi et al., 2017).
Metalations and Functionalizations of Pyridines
Research on the metalation and functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including derivatives like 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine, highlights its potential in creating a variety of functionalized organic compounds (Cottet et al., 2004).
Wirkmechanismus
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This makes them effective in the protection of crops from pests and in pharmaceutical applications .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-iodo-5-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-5-3-12-6(11)2-4(5)7(8,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUMDARLTYIQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















